
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil in DNA and RNA. The presence of a fluorophenyl group and a methyl group attached to the pyrimidine ring could potentially give this compound unique properties, but without specific studies or data on this exact compound, it’s hard to say what those might be .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring, a fluorophenyl group, and several methyl groups. The presence of these groups could influence the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The fluorophenyl and methyl groups could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorophenyl and methyl groups and the overall shape and charge distribution of the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
- Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and shown significant antimicrobial and anticancer potential. One of the compounds, in particular, demonstrated almost equipotent effects to the standard drug, norfloxacin, against Escherichia coli, suggesting its potent antimicrobial capabilities. Another derivative emerged as a highly potent anticancer agent against a colon cancer cell line, surpassing the standard drug 5-fluorouracil in efficacy (Sharma et al., 2012).
Crystal Structure Analysis
- The crystal structures of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in anhydrous and solvated forms have been analyzed, revealing unique crystalline forms and solvatomorphs. These studies are crucial for understanding the molecular arrangement and interactions within the compound, which can be essential for its pharmaceutical applications (Cleetus et al., 2020).
Antitubercular Activity
- A library of dihydropyrimidines, including this compound, has been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed significant in vitro activity, indicating the potential of these compounds as new antitubercular agents (Trivedi et al., 2010).
Thermodynamic Properties
- The thermodynamic properties of various derivatives of this compound have been studied, including combustion energies and enthalpies of formation. Such studies are essential for understanding the stability and reactivity of these compounds, which can impact their practical applications in pharmaceuticals and materials science (Klachko et al., 2020).
Molecular Structure and Conformational Analysis
- The molecular structure and conformational behavior of this compound and its derivatives have been explored using X-ray crystallography and quantum chemical calculations. Understanding the molecular structure is vital for predicting and rationalizing the biological activity of these compounds (Memarian et al., 2013).
Eigenschaften
IUPAC Name |
methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNREHHSRSALOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473962.png)

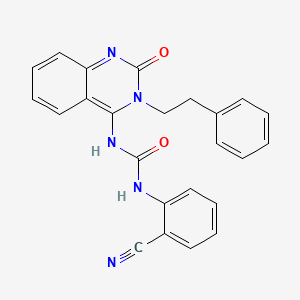
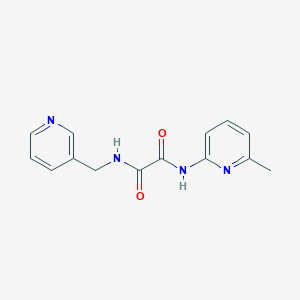
![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)
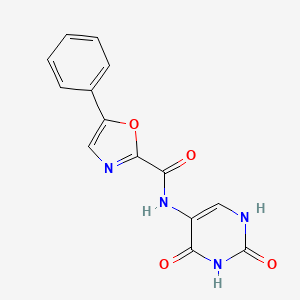
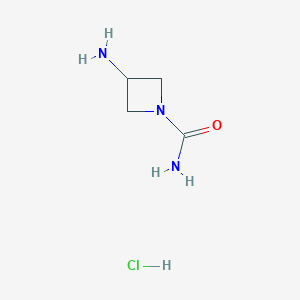



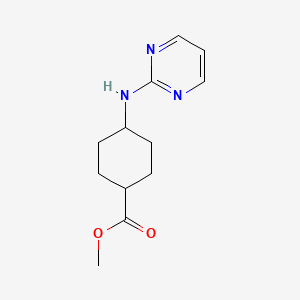

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)